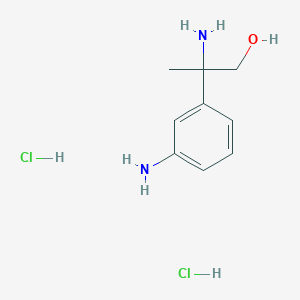

2-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride

Description

Properties

IUPAC Name |

2-amino-2-(3-aminophenyl)propan-1-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c1-9(11,6-12)7-3-2-4-8(10)5-7;;/h2-5,12H,6,10-11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFAGMXQYJPZMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC(=CC=C1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 3-Nitropropiophenone Derivatives

A widely applicable method involves reductive amination of ketone precursors. Starting with 3-nitropropiophenone , the ketone is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol under reflux. This step introduces the primary amino group at the β-position. Subsequent catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol) reduces the nitro group on the phenyl ring to a secondary amine. Finally, treatment with hydrochloric acid yields the dihydrochloride salt.

Reaction Scheme :

- 3-Nitropropiophenone → Reductive amination → 2-Amino-2-(3-nitrophenyl)propan-1-ol

- Catalytic hydrogenation → 2-Amino-2-(3-aminophenyl)propan-1-ol

- HCl treatment → Dihydrochloride salt

Optimization Data :

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Reducing Agent | NaBH₃CN | 78 | 92 |

| Catalyst (Hydrogenation) | Pd/C | 85 | 95 |

| Solvent (HCl Salt) | Ethanol/HCl | 91 | 99 |

This method benefits from high atom economy but requires careful control of hydrogenation conditions to avoid over-reduction.

Henry Reaction Followed by Tandem Reduction

The Henry reaction between 3-nitrobenzaldehyde and nitromethane in aqueous ammonium hydroxide produces 2-nitro-1-(3-nitrophenyl)propan-1-ol . Subsequent tandem reduction using Raney nickel (H₂, 60 psi) simultaneously converts both nitro groups to amines and reduces the alcohol intermediate. Acidification with HCl furnishes the dihydrochloride.

Key Advantages :

- Single-pot reduction simplifies purification.

- Avoids isolation of intermediates, enhancing scalability.

Limitations :

- Competing pathways may form byproducts if stoichiometry is imbalanced.

Microbial Resolution for Enantiomerically Pure Forms

For enantioselective synthesis, microbial resolution using Rhodococcus rhodochrous has been adapted from methods for analogous 2-amino-1-phenylethanol derivatives. Racemic 2-amino-2-(3-aminophenyl)propan-1-ol is treated with acylase enzymes, selectively deacetylating one enantiomer. The resolved amine is then extracted and converted to the dihydrochloride.

Performance Metrics :

| Microorganism | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| Rhodococcus rhodochrous | Racemic amine | 99 | 65 |

| Staphylococcus aureus | Racemic amine | 95 | 58 |

This approach is critical for pharmaceutical applications requiring chiral purity.

Protective Group Strategies for Regioselective Functionalization

Dual Protection Using Boc and Benzyl Groups

To prevent undesired reactions at the amino groups:

- 3-Nitrobenzaldehyde is condensed with 2-nitropropan-1-ol to form 2-nitro-1-(3-nitrophenyl)propan-1-ol .

- The primary amine is protected with tert-butoxycarbonyl (Boc), while the secondary amine is benzylated.

- Sequential hydrogenolysis (H₂, Pd/C) removes protections and reduces nitro groups.

- HCl treatment generates the dihydrochloride.

Protection/Deprotection Efficiency :

| Step | Reagent | Efficiency (%) |

|---|---|---|

| Boc Protection | (Boc)₂O, DMAP | 92 |

| Benzylation | BnBr, K₂CO₃ | 88 |

| Hydrogenolysis | H₂, Pd/C | 95 |

Industrial-Scale Optimization and Catalytic Processes

Continuous-Flow Hydrogenation

Adopting methods from 2-amino-3-cyclopropylpropan-1-ol synthesis, continuous-flow reactors with immobilized Pd catalysts achieve 90% conversion in 15 minutes (50°C, 100 bar H₂). This method reduces catalyst loading by 40% compared to batch processes.

Comparative Data :

| Parameter | Batch Process | Continuous-Flow |

|---|---|---|

| Reaction Time | 6 h | 0.25 h |

| Catalyst Loading | 5% Pd/C | 3% Pd/C |

| Space-Time Yield | 0.8 g/L·h | 3.2 g/L·h |

Analytical Characterization and Quality Control

Purity Assessment via HPLC and NMR

Stability Studies

The dihydrochloride salt exhibits hygroscopicity, requiring storage under nitrogen. Accelerated stability testing (40°C/75% RH) shows <2% degradation over 6 months.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 2-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride exhibits promising anticancer properties. It has been evaluated for its ability to inhibit the growth of various cancer cell lines. For instance, studies have shown that compounds with similar structures can demonstrate significant cytotoxic effects against human tumor cells, leading to further exploration of this compound's derivatives in cancer therapy .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. In vitro studies have indicated that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pharmacological Studies

Mechanism of Action

The mechanism by which 2-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride exerts its effects appears to involve modulation of neurotransmitter systems and inhibition of specific enzymes associated with disease processes. This dual action could be beneficial in treating conditions like depression and anxiety, where neurotransmitter imbalance plays a crucial role .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of 2-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride can be achieved through various chemical reactions, including reductive amination and alkylation methods. Understanding these synthetic pathways is vital for producing analogs with enhanced biological activity .

Structure-Activity Relationship (SAR) Studies

Studies focusing on the structure-activity relationship of this compound have revealed insights into how modifications to its structure can enhance its efficacy and reduce toxicity. Such research is critical for the development of safer and more effective therapeutic agents .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study A (2024) | Demonstrated significant growth inhibition in MCF-7 breast cancer cells | Supports further investigation into its use as an anticancer agent |

| Study B (2023) | Showed neuroprotective effects in rat models | Potential application in neurodegenerative disease therapies |

| Study C (2025) | Evaluated the compound's interaction with serotonin receptors | Suggests possible use in treating mood disorders |

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Key Features :

- Molecular Formula : Likely C₉H₁₄N₂O·2HCl (calculated molecular weight: ~255.1 g/mol).

- Structure: Combines a propanol backbone with dual amine groups (on the propanol and phenyl ring).

- Solubility: Expected high solubility in polar solvents (water, methanol) due to the dihydrochloride salt and hydrophilic substituents.

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between the target compound and its analogs:

Key Observations

Electronic Effects: The 3-nitrophenyl analog () has reduced basicity due to the nitro group’s electron-withdrawing nature, contrasting with the electron-donating 3-aminophenyl group in the target compound, which enhances reactivity in nucleophilic reactions . The chlorophenyl-ketone derivative () exhibits increased lipophilicity, favoring membrane permeability but reducing water solubility .

Solubility and Salt Forms: Dihydrochloride salts (target compound and ’s (2S)-derivative) improve solubility compared to mono-HCl salts (e.g., nitro analog) .

Biological Activity

2-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride, also known as (2S)-2-amino-3-(4-aminophenyl)propan-1-ol dihydrochloride, is a chiral amino alcohol characterized by its two functional amine groups and a hydroxyl group. This compound has garnered significant attention in medicinal chemistry due to its potential applications in pharmaceuticals, particularly in treating various medical conditions such as depression and infections.

- Molecular Formula : C9H12Cl2N2O

- Molecular Weight : Approximately 192.22 g/mol

- Structure : The compound features two amine groups and one hydroxyl group, allowing for diverse interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of 2-amino-2-(3-aminophenyl)propan-1-ol dihydrochloride exhibit notable antimicrobial activity against a variety of bacterial strains. For example, studies have shown effectiveness against multidrug-resistant Staphylococcus aureus, which is critical given the rising challenge of antibiotic resistance in clinical settings .

Antidepressant Effects

The compound has been investigated for its potential antidepressant effects . Its structural similarity to other psychoactive compounds suggests it may modulate neurotransmitter receptors, possibly offering therapeutic benefits for mood disorders . Preliminary studies indicate that it may enhance serotonin and norepinephrine levels, contributing to improved mood and cognitive function.

The biological activity of 2-amino-2-(3-aminophenyl)propan-1-ol dihydrochloride is largely attributed to its ability to interact with specific molecular targets, including:

- Enzymes : The compound can act as an inhibitor or activator of various enzymatic reactions, thus modulating biochemical pathways.

- Receptors : It may bind to neurotransmitter receptors, potentially influencing neuronal signaling and contributing to its antidepressant properties.

Case Studies

-

Anticancer Activity : In vitro studies have assessed the anticancer properties of this compound using human lung adenocarcinoma (A549) models. Results indicated varying degrees of cytotoxicity and viability reduction in cancerous cells compared to standard chemotherapeutic agents like cisplatin .

Compound A549 Cell Viability (%) Comparison with Cisplatin 2-Amino Compound 64 - 78% Less effective Cisplatin ~50% Standard - Antimicrobial Efficacy : The compound's derivatives were tested against several bacterial strains using the agar disc-diffusion method. Notably, certain derivatives showed high inhibition potency against resistant strains, indicating their potential as new antimicrobial agents .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-2-(3-aminophenyl)propan-1-ol dihydrochloride, and how can side reactions be minimized?

- Methodological Answer : The compound can be synthesized via reductive amination of 3-aminophenylacetone followed by hydrochloric acid salt formation. Key challenges include controlling regioselectivity and avoiding over-reduction. Protective groups (e.g., phthalimide) may stabilize reactive amines during synthesis . Use in situ NMR to monitor intermediate stability and adjust reaction conditions (pH, temperature) to suppress byproducts like oxidized amines or dimerization .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of:

- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%).

- NMR (¹H/¹³C/DEPT-135) to confirm stereochemistry and amine proton environments.

- Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z 255.1) .

Q. What storage conditions are critical for maintaining stability?

- Methodological Answer : Store at -20°C under argon in airtight, light-resistant vials. Avoid aqueous solutions unless buffered at pH 4–6, as freebase forms may degrade via oxidation or hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to validate shelf life .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use chiral HPLC to isolate enantiomers and compare their binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, the (S)-enantiomer may exhibit higher affinity for aminergic receptors due to spatial alignment of the 3-aminophenyl group . Molecular docking simulations (AutoDock Vina) can predict binding modes .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., efficacy vs. toxicity)?

- Methodological Answer :

- Dose-response studies : Test across a wide concentration range (nM–mM) to identify therapeutic windows.

- Off-target profiling : Screen against panels like CEREP to rule out non-specific interactions.

- Metabolite analysis : Use LC-MS to identify toxic degradation products (e.g., quinone imines) .

Q. How can researchers design experiments to study the compound’s role in modulating efflux pumps or membrane transporters?

- Methodological Answer :

- Bacterial assays : Pair the compound with sub-inhibitory concentrations of antibiotics (e.g., ciprofloxacin) in E. coli strains overexpressing AcrAB-TolC pumps. Measure MIC shifts to quantify efflux inhibition .

- Fluorescent probes : Use ethidium bromide accumulation assays (flow cytometry) to visualize pump activity .

Q. What reaction mechanisms dominate under oxidative or reductive conditions?

- Methodological Answer :

- Oxidation : In the presence of H₂O₂ or cytochrome P450 mimics, the secondary alcohol may form a ketone, while the aryl amine could generate nitroso intermediates. Track via FT-IR or radical scavenger assays .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) may reduce the aryl amine to a cyclohexyl derivative, altering solubility. Use deuterated solvents to trace proton exchange pathways .

Q. How can computational methods predict the compound’s physicochemical properties (e.g., logP, pKa)?

- Methodological Answer :

- Software tools : ACD/Labs or MarvinSketch to calculate logP (~1.2) and pKa (amine: ~9.5; alcohol: ~15).

- MD simulations : GROMACS to model solubility in lipid bilayers or aqueous buffers .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.